4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMOAGKODQGILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chloro-2-aminobenzenethiol with substituted aldehydes in the presence of a catalyst such as sodium metabisulfite (Na2S2O5) . The reaction conditions often include refluxing the mixture in a suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Insights
- In contrast, the 3,5-dimethoxy substituent in the compound from increases polarity, affecting chromatographic retention . The 4-cyano group in introduces strong electron-withdrawing effects, which may alter binding interactions compared to chloro-substituted analogs .
- Heterocyclic Core Variations: Benzothiazole vs. Imidazopyridine (DS2): DS2’s imidazopyridine core confers distinct receptor-binding properties, as evidenced by its activity on GABA receptors in the presence of neurosteroids . Thiazole vs.
- Biological Activity: Antimicrobial Potential: Pd(II) and Pt(II) complexes of carbamothioylbenzamides () show efficacy against bacteria and fungi, suggesting similar applications for the target compound if metal-coordinated . Receptor Modulation: DS2’s GABA receptor interaction highlights the role of heterocyclic diversity in CNS-targeted compounds .
Biological Activity
4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This class is well-known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound—particularly the presence of a chloro group and methyl substitutions—enhance its potential for various pharmacological applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 285.77 g/mol. The compound features a benzothiazole ring system which contributes to its biological activity due to the presence of both sulfur and nitrogen atoms.
Biological Activities
Benzothiazole derivatives have been extensively studied for their biological activities. The following table summarizes the key biological activities associated with this compound and related compounds:
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death.
- Modulation of Cytokine Production : By reducing the production of pro-inflammatory cytokines, it may help mitigate chronic inflammation associated with various diseases .
Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, and what key reaction conditions influence yield?
The synthesis typically involves coupling 4-chlorobenzoyl chloride with 2-amino-4,6-dimethylbenzothiazole under basic conditions. A common method includes refluxing in aprotic solvents (e.g., pyridine or DMF) with catalytic acetic acid to facilitate amide bond formation . Reaction monitoring via TLC and purification by column chromatography or recrystallization (e.g., from methanol) are critical for isolating high-purity products. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- FT-IR : Confirms amide C=O (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) stretches .
- NMR : ¹H NMR identifies methyl groups (δ 2.4–2.6 ppm for CH₃ on benzothiazole) and aromatic protons; ¹³C NMR resolves carbonyl (δ ~165 ppm) and quaternary carbons .
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and packing motifs. SHELX software is widely used for refinement .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs demonstrate activity against enzymes like pyruvate-ferredoxin oxidoreductase (PFOR) in anaerobic organisms, suggesting potential antimicrobial applications . The benzothiazole moiety may also interact with cancer-related targets (e.g., kinases or DNA repair pathways), though in vivo validation is pending .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Single-crystal X-ray diffraction provides definitive evidence for the amide tautomer (vs. imidic acid form) and confirms substituent positions on the benzothiazole ring. For example, intermolecular hydrogen bonds (N–H···N) stabilize centrosymmetric dimers, as seen in related benzothiazole derivatives . SHELXL refinement parameters (e.g., R-factors < 0.05) ensure high confidence in bond lengths and angles .
Q. What computational methods are suitable for predicting this compound’s reactivity or binding affinity?
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Screen against protein targets (e.g., PFOR or kinases) using software like AutoDock Vina. Focus on π-π stacking between the benzothiazole ring and aromatic residues (e.g., Phe/Tyr) .
Q. How do reaction conditions influence the regioselectivity of benzothiazole functionalization?
Substituent positioning (e.g., 4,6-dimethyl groups) directs electrophilic substitution to the 5-position. For example, nitration or sulfonation under controlled acidity avoids ring-opening side reactions. Kinetic vs. thermodynamic control in refluxing HNO₃/H₂SO₄ can shift product ratios .
Q. What strategies mitigate contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent DMSO%). Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity). Cross-reference with structural analogs to isolate substituent-specific effects .
Q. How does photostability impact experimental design for in vitro studies?
The benzothiazole core undergoes [2+2] cycloaddition under UV light (365 nm), forming dimers with ~15% quantum yield. Protect solutions from light using amber glassware, and confirm compound integrity via HPLC pre/post assay .
Methodological Considerations
Q. What challenges arise in refining crystal structures of halogenated benzothiazole derivatives?
Heavy atoms (e.g., Cl) cause absorption artifacts, requiring multi-scan corrections (SADABS). Disorder in methyl or chloro groups is addressed using PART instructions in SHELXL. High-resolution data (<1 Å) improve electron density maps for accurate modeling .
Q. How can synthetic byproducts be identified and minimized?
Common byproducts include hydrolyzed benzothiazole (from acidic conditions) or disubstituted amides. LC-MS or GC-MS monitors reaction progress, while optimizing protecting groups (e.g., Boc for amines) suppresses side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
